Molecular Weight and Lipophilicity Differentiation vs. Non-Brominated Analog
Direct comparison against the non-brominated analog 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine (CAS 1516286-07-9) reveals a molecular weight increase of 78.90 g/mol attributable to the 5-bromine substituent , . The brominated target additionally carries an XLogP3 of 3.5 , consistent with a ΔLogP of approximately +0.9 units relative to the non-brominated analog, based on the established aromatic bromine π constant of 0.86 [1]. These differences are material: the brominated compound occupies a distinct region of lead-like chemical space with implications for membrane permeability and protein binding.
| Evidence Dimension | Molecular weight and lipophilicity |
|---|---|
| Target Compound Data | MW = 283.19 g/mol; XLogP3 = 3.5 |
| Comparator Or Baseline | 2-methyl-N-(thiophen-2-ylmethyl)pyridin-3-amine: MW = 204.29 g/mol; XLogP3 estimated ~2.5–2.6 (no bromine) , [1] |
| Quantified Difference | ΔMW = +78.90 g/mol (38.6% increase); estimated ΔLogP ≈ +0.9 units |
| Conditions | Calculated/experimental physicochemical properties from vendor technical datasheets; LogP estimation based on Hansch π constant for aromatic Br |
Why This Matters
When screening compound libraries for specific target classes (e.g., CNS-penetrant vs. peripherally restricted kinase inhibitors), a LogP difference of ~0.9 units can decisively shift a compound across the commonly accepted CNS drug-likeness threshold of LogP ≈ 2–3, making bromination state a critical procurement specification.
- [1] Hansch, C.; Leo, A.; Hoekman, D. Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. ACS Professional Reference Book; American Chemical Society: Washington, DC, 1995. (Aromatic Br π = 0.86). View Source
